The compound is synthesized from various precursors, primarily involving piperidine and benzimidazole frameworks. The classification of this compound is based on its functional groups, including the tert-butyl ester and a piperidine moiety, which are significant for its biological activity. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis of tert-butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate can be analyzed using various spectroscopic techniques:
The compound has a complex three-dimensional structure characterized by multiple rings and functional groups that may participate in hydrogen bonding and π-stacking interactions.
The chemical reactivity of tert-butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate can involve several pathways:
These reactions are critical for modifying the compound to enhance its pharmacological profile or to study its mechanism of action further.
The mechanism of action for tert-butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate largely depends on its interaction with specific biological targets:
The physical and chemical properties of tert-butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate include:
These properties are essential for understanding how this compound behaves under various conditions, influencing its formulation and delivery in therapeutic applications.
The applications of tert-butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate span several domains:
The systematic IUPAC name tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate precisely defines its atomic connectivity. The benzimidazole component (1H-benzo[d]imidazole) is substituted at N1 with a 4-fluorobenzyl group and at C2 via an oxygen linker to a piperidine-1-carboxylate scaffold. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides steric protection and modulates polarity [1] [3].
Structural Domains:
Table 1: Key Identifiers of the Compound
Identifier Type | Value |
---|---|
CAS Registry Number | 1353978-58-1 |
Molecular Formula | C₂₅H₃₀FN₃O₃ |
Molecular Weight | 439.53 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
InChI Key | LCEKIVQYTFHCBN-UHFFFAOYSA-N |
Topological Polar Surface Area (TPSA) | 64.8 Ų |
Taxonomically, this hybrid belongs to the N-alkylated benzimidazole class with a C2-ether linkage to a protected alicyclic amine. Its Boc group classifies it as a carbamate-protected piperidine, distinct from analogs like tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS: 953071-73-3), which lacks the fluorobenzyl and methyloxy spacer [5] [9].
Fluorination at the para-position of the benzyl group significantly enhances the compound's bioactivity profile. The fluorine atom's strong electronegativity improves membrane permeability and metabolic stability by resisting oxidative degradation. Additionally, it facilitates specific interactions with therapeutic targets:
Table 2: Therapeutic Targets of Fluorinated Benzimidazole Hybrids
Therapeutic Area | Molecular Target | Key Interactions | Biological Effect |
---|---|---|---|
Oncology | Bcl-2/Bax proteins | Fluorobenzyl π-stacking in hydrophobic cleft | Apoptosis induction |
Infectious Diseases | FtsZ protein | H-bonding via benzimidazole N-H | Inhibition of bacterial cytokinesis |
CNS Disorders | σ-1 Receptors | Fluorine-mediated electrostatic contacts | Neurotransmitter modulation |
Carbamate protection of piperidine nitrogen revolutionized heterocyclic chemistry by enabling selective functionalization. Early 20th-century syntheses used carcinogenic chloroformates, but the advent of tert-butyl chloroformate in the 1960s provided a safer alternative. The Boc group's orthogonality to other protecting groups (e.g., Cbz, Fmoc) and acid-labile deprotection (via trifluoroacetic acid) made it ideal for piperidine modification [2] [7].
Synthetic Evolution:
Industrial-scale production now employs continuous-flow reactors with a 30-minute residence time per step, C18 column purification, and ±2°C temperature control, achieving kilogram-scale outputs with >90% HPLC purity. This contrasts with traditional batch methods that required 24–48-hour reaction times [3].
Table 3: Comparative Analysis of Piperidine Protecting Groups
Protecting Group | Deprotection Reagent | Stability | Steric Bulk | Adoption in Commercial APIs |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Acid-labile; stable to bases | High | High (e.g., Abemaciclib) |
Carboxybenzyl (Cbz) | H₂/Pd-C | Hydrogenolyzable | Moderate | Moderate |
9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine | Base-labile | Very High | Low |
The Boc group's tert-butyl moiety reduces crystallinity, improving solubility in organic solvents during synthesis. Its cleavage generates isobutylene and CO₂, avoiding toxic byproducts [3] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1